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Introduction to Kelex 100 and Continuous Flow
Synthesis

Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline) represents a specialized chelating agent with

significant applications in solvent extraction processes, particularly for copper ion separation and recovery

from aqueous solutions. This technical compound (CAS 73545-11-6) has attracted considerable research

interest due to its selective complexation properties with various metal ions, offering potential advantages

in pharmaceutical intermediate purification and hydrometallurgical processes. The traditional batch synthesis

methods for such complex organic compounds often face challenges in reproducibility control and thermal

management, especially when scaling up from laboratory to production scale. These limitations have

prompted investigation into continuous flow approaches that provide enhanced process control and safety

profiles.

The transition from batch processing to continuous flow methodology represents a paradigm shift in

chemical manufacturing, particularly for compounds requiring precise control of reaction parameters.

Continuous flow reactors enable improved thermal management, better mixing control, and the ability to

apply extreme reaction conditions safely—advantages that are difficult to achieve in conventional batch

reactors [1]. For pharmaceutical and fine chemical industries, where reproducibility and product quality are
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paramount, continuous processing offers substantial benefits in terms of process intensification and waste

reduction, aligning with several principles of green chemistry [1]. This document provides detailed

application notes and experimental protocols for the synthesis of Kelex 100 utilizing continuous flow reactor

technology, addressing both fundamental principles and practical implementation considerations for

researchers and development professionals.

Chemical Properties & Specifications of Kelex 100

Kelex 100 possesses specific chemical characteristics that make it particularly suitable for metal ion

extraction applications. Understanding these properties is essential for designing efficient synthesis protocols

and downstream applications. The compound is classified as a substituted 8-hydroxyquinoline with a

branched alkyl chain that enhances its solubility in organic diluents while maintaining strong complexation

abilities toward various metal ions [2].

Table 1: Chemical and Physical Properties of Kelex 100

Property Specification Notes

Chemical Name 7-(4-ethyl-1-methyloctyl)-8-

hydroxyquinoline

IUPAC nomenclature [2]

CAS Number 73545-11-6 Unique identifier [2]

Molecular
Formula

C₂₀H₂₉NO Elemental composition [2]

Molecular Weight 299.45 g/mol Calculated from formula [2]

Physical State Viscous liquid Pale yellow to very dark red/brown

[2]

Boiling Point 250°C At atmospheric pressure [2]

Density 1.005±0.06 g/cm³ Predicted value [2]

pKa 4.94±0.50 Predicted value [2]
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Property Specification Notes

Log P 6.974 at 20°C Partition coefficient [2]

Vapor Pressure 0.002Pa at 20°C Volatility indicator [2]

The molecular structure of Kelex 100 features an 8-hydroxyquinoline backbone which provides the

chelating functionality, combined with a hydrophobic side chain (7-(4-ethyl-1-methyloctyl)) that confers

organic phase solubility and modifies the steric environment around the complexation site. This combination

enables efficient metal ion extraction from aqueous to organic phases, with particular effectiveness for

copper ions [3]. The compound's high Log P value indicates strong hydrophobicity, which is advantageous

for solvent extraction processes but also necessitates careful consideration of solvent selection during

synthesis to ensure homogeneous reaction conditions.

The acid-base properties of Kelex 100, characterized by its pKa of approximately 4.94, play a crucial role

in its metal complexation behavior, particularly in pH-dependent extraction processes [2]. This property is

especially relevant to its application in copper extraction, where the protonation state of the ligand

determines its complexation capability. From a synthesis perspective, this acidity also influences the reaction

conditions required for the formation of the hydroxyquinoline structure and necessitates appropriate handling

and purification protocols to obtain the product in its active form.

Kinetic Foundations of Copper Extraction with Kelex
100

The extraction mechanism of copper ions by Kelex 100 has been extensively studied to understand the

kinetic behavior and complexation stoichiometry that inform process optimization. Research has

demonstrated that Kelex 100 operates through a chelating exchange mechanism where copper ions from

aqueous solutions coordinate with the hydroxyquinoline moiety, displacing protons in a pH-dependent

process. The kinetics of this extraction have been investigated using specialized equipment to monitor the

interfacial phenomena and mass transfer limitations that govern the overall extraction rate [3].

Fundamental studies conducted at the heptane-water interface have revealed that the copper extraction rate

is influenced by several factors including interface area, agitation intensity, pH conditions, and ligand
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concentration. These investigations employed sophisticated monitoring techniques such as attenuated total

internal reflectance spectroscopy to track the formation of the copper-Kelex complex in situ without the

need for sampling and offline analysis [3]. This approach allowed researchers to obtain real-time kinetic

data and develop models that describe the extraction process more accurately than traditional methods where

interfacial concentrations must be inferred from bulk phase measurements.

The experimental methodology for these kinetic studies typically involves creating a well-defined interface

between the organic phase (containing Kelex 100 in heptane) and the aqueous phase (containing copper

ions), with precise control over the interfacial area and hydrodynamics. The use of static transfer cells has

been particularly valuable for separating kinetic effects from diffusional limitations, which often complicate

interpretation of results in vigorously mixed systems [3]. Understanding these fundamental aspects of how

Kelex 100 interacts with copper ions provides valuable insights for designing synthesis protocols that ensure

the product possesses the necessary chemical purity and structural integrity for effective performance in

extraction applications.

Continuous Flow Reactor Design & Configuration

System Components and Layout

The continuous flow system for Kelex 100 synthesis requires specific components arranged to ensure

efficient mixing, precise temperature control, and safe handling of reagents and intermediates. Based on

analogous continuous flow processes for specialized chemical synthesis, the system should include multiple

feed streams, microflow reactor modules, dynamic mixing elements, and temperature-controlled zones

with precise regulation capabilities [4]. The equipment configuration typically consists of constant flow

pumps with chemical-resistant pump heads (PTFE or 316L stainless steel), premixing zones, residence

time units, and product collection systems with appropriate safety controls.

A well-designed continuous flow system for complex organic synthesis should include the following key

components:

Multiple feed pumps capable of delivering precise flow rates against system backpressure

Microflow reactor modules with small internal volumes (typically 9-50 mL) for initial mixing and
reaction stages
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Dynamic mixing tube reactors with larger volumes (500 mL or more) for extended residence times

Heat exchangers and temperature control units for maintaining specific zone temperatures
Back-pressure regulators to maintain liquid state and prevent gas formation

In-line monitoring points for temperature and pressure tracking
Product collection vessels with appropriate vapor containment and safety features

The equipment arrangement follows a logical sequence where reagents are introduced through separate

feed streams, combined in controlled stages, and directed through temperature-regulated reaction zones

before final collection. This modular approach allows for precise control over each stage of the reaction

process and enables optimization of individual unit operations independently [4].

Reactor Configuration and Process Flow

The following diagram illustrates the recommended continuous flow reactor configuration for Kelex 100

synthesis:

Feed A
BF₃·Et₂O

Premixing Zone
-5°C

Pump A
23.8 mL/min

Feed B
Substrate/THF

Pump B
3.4 mL/min

Feed C
t-BuONO/THF

Thermal Decomposition
60°C

Pump C
22.8 mL/min

Feed D
Heptane

Pump D
50 mL/min

Diazotization Reactor
-5°C

Residence Time
10 min

Product Collection

Residence Time
5.4 s

Click to download full resolution via product page

Diagram 1: Continuous flow reactor configuration for Kelex 100 synthesis

This reactor configuration illustrates a multi-step continuous process where reagents are introduced through

precisely controlled feed streams and directed through temperature-regulated reaction zones. The design

incorporates a premixing zone at -5°C where initial reagent combination occurs, followed by a

diazotization reactor maintained at the same temperature for intermediate formation. The reaction stream

then proceeds to a thermal decomposition zone at 60°C where the final product formation occurs, with
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additional solvent streams introduced to manage concentration and processing characteristics [4]. The entire

system operates under back-pressure regulation to maintain liquid state and prevent gas formation that

could disrupt flow stability and reaction efficiency.

The flow distribution and residence time allocation for each zone are critical parameters that must be

carefully controlled to ensure complete reaction while minimizing decomposition or side reactions. The

configuration shown allows for independent temperature control of each zone, enabling optimization of

the specific reaction requirements at each stage. This approach significantly enhances reaction selectivity

compared to batch processes where compromise conditions must often be accepted for all stages of the

reaction sequence. The modular design also facilitates troubleshooting and process optimization by

allowing individual sections to be modified or replaced without complete system redesign [4].

Experimental Protocol for Kelex 100 Synthesis

Reagent Preparation and Feed Formulation

Proper reagent preparation is fundamental to successful continuous flow synthesis of Kelex 100. The

following procedures outline the specific requirements for feed preparation:

Feed A (BF₃·Et₂O solution): Obtain commercial BF₃·Et₂O with a concentration of approximately 8.1

mmol/mL. Accurately weigh 2.5 kg of this reagent into a properly labeled glass container. Critical

note: Boron trifluoride etherate is moisture-sensitive and should be handled under inert atmosphere if

possible. The container should be clearly marked as "Feed A" and stored in a cool, dry place until use

[4].

Feed B (Substrate solution): Add 12.7 L of anhydrous tetrahydrofuran (THF) to a clean 50 L vessel

equipped with a mechanical stirrer. Initiate stirring at 150 rpm and carefully add 0.5 kg of the

appropriate amine substrate (precursor to the hydroxyquinoline structure). Continue stirring until

complete dissolution is visually confirmed. Important: Verify that the water content of THF is below

0.5% w/w using Karl Fischer titration, as higher water content can lead to increased formation of

hydrolyzed by-products [4].
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Feed C (tert-butyl nitrite solution): Transfer 10.7 L of THF to another clean 50 L vessel with

mechanical stirring. With moderate agitation, add 0.53 kg of tert-butyl nitrite and stir for 10 minutes to

ensure homogeneous mixing. Transfer the resulting solution to a properly labeled container designated

as "Feed C". As with Feed B, confirm low water content in the THF to minimize side reactions [4].

Feed D (Heptane diluent): Obtain 25 L of heptane with verified water content below 0.5% by Karl

Fischer analysis. This stream serves dual purposes: diluting intermediate streams to manage

concentration and facilitating subsequent phase separation during workup. Label this container as

"Feed D" [4].

Feed E (THF wash solution): Prepare 2 L of THF in a separate container labeled "Feed E" for system

priming and flushing operations. This solution is used during equipment setup and shutdown

sequences [4].

Equipment Setup and Safety Checks

Proper equipment assembly is critical for safe and efficient operation of the continuous flow system. The

following steps should be meticulously followed:

Reactor Assembly: Arrange two microflow reactor modules (each with 9 mL internal volume) and one

dynamic mixing tube reactor (500 mL internal volume) according to the flow configuration shown in

Diagram 1. Connect constant flow pumps to the respective feed containers—ensuring a PTFE pump

head for corrosive streams and 316L stainless steel pump heads for other streams [4].

Flow Rate Calibration: Program the pumps with the following initial flow rates: Pump A (BF₃·Et₂O)

at 23.8 mL/min, Pump B (Substrate solution) at 3.4 mL/min, Pump C (tert-butyl nitrite) at 22.8

mL/min, and Pump D (Heptane) at 50 mL/min. These rates may require optimization based on specific

reactor configurations and desired production capacity [4].

Temperature Zone Configuration: Set the jacket outlet temperature for the premixing and

diazotization zones to -5°C, and the thermal decomposition zone to 60°C. Allow sufficient time for

temperatures to stabilize before introducing reaction mixtures [4].

System Leak Testing: Before introducing reagents, perform a comprehensive safety check:
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Place all dosing pipelines into the Feed E (THF wash) container and direct the discharge

pipeline to a waste collection bottle
Start all pumps simultaneously and gradually increase back pressure to 3 bar

Carefully inspect all joints, connections, and reactor modules for any signs of leakage
Verify that temperature readings for all zones stabilize within target ranges

Confirm that pump pressure readings remain stable without unusual fluctuations
After 10 minutes of stable operation, stop all pumps and proceed to the reaction phase [4]

Continuous Flow Operation and Product Isolation

Reaction execution requires careful sequencing and continuous monitoring to ensure consistent product

quality:

System Priming: Position the dosing pipelines for Pumps A, B, C, and D into their respective feed

containers (A, B, C, and D). Direct the discharge pipeline to a waste collection vessel. Start Pumps A

and B simultaneously, followed by Pump C after 30 seconds, and finally Pump D after 8 minutes of

operation. This staggered startup sequence ensures proper mixing ratios from the beginning [4].

Production Phase: After 10 minutes of stable operation (when the system reaches steady state),

transfer the discharge pipeline to the product collection vessel. Continuously monitor and record

temperatures for each zone and pressure readings for each pump throughout the production run.

Maintain consistent operation until Feed B is completely processed [4].

System Shutdown: As Feed B approaches depletion, transfer dosing pipeline B to Feed E (THF wash)

to begin system rinsing. Continue operation for 10 minutes after Feed B exhaustion to ensure complete

transfer of product from the reactor system. Then, transfer all remaining dosing pipelines to Feed E

and operate for an additional 10 minutes to thoroughly rinse the entire flow path. Finally, stop all

pumps in reverse sequence (D, C, B, A) and depressurize the system [4].

Product Isolation: Transfer the collected reaction mixture to a separation funnel and wash with water

to remove inorganic salts. Separate the organic phase and concentrate under reduced pressure to

remove volatile solvents. Further purification may be performed using techniques such as column

chromatography or distillation, depending on the specific purity requirements. The final product

(Kelex 100) typically appears as a viscous liquid ranging in color from pale yellow to dark red-brown

[2].
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Applications & Performance Metrics

Reactor Parameters and Performance Data

The continuous flow synthesis of Kelex 100 provides distinct advantages over batch processing in terms of

reaction efficiency and process safety. The following table summarizes key parameters and performance

metrics for the continuous flow approach:

Table 2: Continuous Flow Reactor Parameters and Performance Metrics

Parameter Specification Conditions/Notes

Diazotization Temperature -5°C Jacket outlet temperature [4]

Diazotization Residence Time 10 minutes In microflow reactor [4]

Thermal Decomposition Temperature 60°C Jacket outlet temperature [4]

Decomposition Residence Time 5.4 seconds In dynamic mixing reactor [4]

BF₃·Et₂O Flow Rate 23.8 mL/min Pump A [4]

Substrate Solution Flow Rate 3.4 mL/min Pump B [4]

t-BuONO Solution Flow Rate 22.8 mL/min Pump C [4]

Heptane Flow Rate 50 mL/min Pump D [4]

System Back-Pressure 3 bar During operation [4]

Production Scale Demonstrated Kilogram scale Successfully implemented [4]

The continuous flow methodology enables significant process intensification compared to conventional

batch synthesis. The dramatically reduced residence time in the thermal decomposition step (5.4 seconds

versus typically hours in batch processing) highlights one of the key advantages of continuous flow

technology for reactions involving unstable intermediates [4]. This time reduction not only improves
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productivity but also minimizes decomposition pathways that often plague traditional batch processes for

complex organic molecules like Kelex 100.

Comparative Advantages and Limitations

The implementation of continuous flow reactor technology for Kelex 100 synthesis offers several

performance benefits but also presents certain technical challenges that must be addressed:

Enhanced Safety Profile: The continuous flow approach eliminates the need to isolate and handle

potentially explosive diazonium salt intermediates, a significant safety concern in batch processes. By

maintaining these intermediates in solution and immediately consuming them in subsequent reaction

steps, the hazardous potential is substantially reduced [4].

Improved Temperature Control: The high surface-to-volume ratio in microreactors enables

extremely efficient heat transfer, allowing precise temperature control for both the exothermic

diazotization step and the thermal decomposition reaction. This control minimizes side reactions and

improves product quality [1].

Reduced Reaction Times: The continuous flow process compresses the overall reaction time by

enabling optimized conditions for each step independently and eliminating hold times between process

steps. This time efficiency translates to higher productivity and reduced equipment footprint [4].

Processing Challenges: The technical limitations include potential for reactor clogging with

concentrated solutions or precipitated solids, necessity for precise flow control to maintain reaction

stoichiometry, and potential issues with product workup and isolation that may require additional

equipment [4].

Scalability Considerations: While continuous flow systems offer inherently linear scalability through

numbering-up (adding parallel units), this approach requires careful design to ensure identical

performance across all units. Alternatively, scaling up by increasing channel dimensions can alter

mixing and heat transfer characteristics [5].

The quality attributes of Kelex 100 produced via continuous flow synthesis generally show improved

consistency compared to batch production, with reduced lot-to-lot variability in composition and

performance characteristics. This consistency is particularly valuable for applications requiring precise
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extraction behavior, such as in pharmaceutical intermediate purification or analytical method development

[2].

Conclusions

The continuous flow synthesis of Kelex 100 represents a significant advancement over traditional batch

processing methods, offering enhanced safety, improved product quality, and reduced environmental

impact. The protocol detailed in this document provides researchers and development professionals with a

robust framework for implementing this technology, from fundamental kinetic principles to practical

operational guidelines. The structured approach to reactor design, reagent preparation, and process

optimization enables efficient production of this valuable extraction agent while addressing the key

challenges associated with traditional synthesis methods.

The experimental data and performance metrics presented demonstrate the tangible benefits of continuous

processing for specialized chemical production. The dramatic reduction in reaction times, particularly for the

thermal decomposition step, highlights the process intensification possible with flow technology.

Furthermore, the ability to operate safely with unstable intermediates represents a fundamental shift in how

such compounds can be manufactured at scale. As the chemical industry continues to embrace continuous

processing for an expanding range of applications, the methodologies and principles outlined for Kelex 100

synthesis provide a valuable template for similar chemical transformations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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